N-Hydroxy-D-phenylalanine tert-butyl ester
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Overview
Description
N-Hydroxy-D-phenylalanine tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group attached to the carboxyl group of N-hydroxy-D-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-D-phenylalanine tert-butyl ester typically involves the tert-butylation of N-hydroxy-D-phenylalanine. One common method is the reaction of N-hydroxy-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the tert-butyl ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-D-phenylalanine tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
N-Hydroxy-D-phenylalanine tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Hydroxy-D-phenylalanine tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group provides stability and protects the amino acid from unwanted reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- N-Hydroxy-L-phenylalanine tert-butyl ester
- N-Hydroxy-D-valine tert-butyl ester
- N-Hydroxy-L-leucine tert-butyl ester
Comparison: N-Hydroxy-D-phenylalanine tert-butyl ester is unique due to its specific stereochemistry (D-configuration) and the presence of the phenyl group, which imparts distinct chemical and biological properties. Compared to its L-configuration counterpart, it may exhibit different reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxyamino)-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCSSWTIDGQIS-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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